molecular formula C9H13ClN2 B13161899 4-Chloro-2,5-diethyl-6-methylpyrimidine

4-Chloro-2,5-diethyl-6-methylpyrimidine

Cat. No.: B13161899
M. Wt: 184.66 g/mol
InChI Key: KHMDZSZOPNJSLX-UHFFFAOYSA-N
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Description

4-Chloro-2,5-diethyl-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C₉H₁₃ClN₂ It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,5-diethyl-6-methylpyrimidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine with ethyl derivatives under microwave conditions has been reported to yield the desired compound efficiently . The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-diethyl-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline derivatives yield 2-anilinopyrimidines, while coupling reactions with boron reagents produce various substituted pyrimidines .

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-diethyl-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, derivatives of pyrimidine have been shown to inhibit the activity of kinases, which are involved in cell signaling pathways . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

4-chloro-2,5-diethyl-6-methylpyrimidine

InChI

InChI=1S/C9H13ClN2/c1-4-7-6(3)11-8(5-2)12-9(7)10/h4-5H2,1-3H3

InChI Key

KHMDZSZOPNJSLX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1Cl)CC)C

Origin of Product

United States

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